3-Bromo-4,5-difluorobenzenesulfonyl chloride
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Overview
Description
3-Bromo-4,5-difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2BrClF2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is known for its strong oxidizing and corrosive properties and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-difluorobenzenesulfonyl chloride typically involves the sulfonylation of 3-bromo-4,5-difluorobenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process involves the following steps:
Starting Material: 3-Bromo-4,5-difluorobenzene.
Sulfonylation: The starting material is reacted with chlorosulfonic acid under controlled temperature conditions.
Purification: The resulting product is purified through recrystallization or distillation to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation Reactions: The compound can act as an oxidizing agent in certain reactions, facilitating the oxidation of other substrates.
Reduction Reactions: Under specific conditions, the sulfonyl chloride group can be reduced to a sulfonyl group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
3-Bromo-4,5-difluorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-difluorobenzenesulfonyl chloride involves the electrophilic attack of the sulfonyl chloride group on nucleophilic sites in other molecules. This reaction forms a covalent bond between the sulfonyl chloride group and the nucleophile, resulting in the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluorobenzenesulfonyl chloride
- 4-Bromo-2,5-difluorobenzenesulfonyl chloride
- 3,4-Difluorobenzenesulfonyl chloride
Uniqueness
3-Bromo-4,5-difluorobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific steric effects, making it valuable in selective chemical synthesis processes.
Properties
Molecular Formula |
C6H2BrClF2O2S |
---|---|
Molecular Weight |
291.50 g/mol |
IUPAC Name |
3-bromo-4,5-difluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-4-1-3(13(8,11)12)2-5(9)6(4)10/h1-2H |
InChI Key |
TXANLTHIFBBPQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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